2,6-Pyridinedicarbonyl dichloride

Catalog No.
S794094
CAS No.
3739-94-4
M.F
C7H3Cl2NO2
M. Wt
204.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Pyridinedicarbonyl dichloride

CAS Number

3739-94-4

Product Name

2,6-Pyridinedicarbonyl dichloride

IUPAC Name

pyridine-2,6-dicarbonyl chloride

Molecular Formula

C7H3Cl2NO2

Molecular Weight

204.01 g/mol

InChI

InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H

InChI Key

GWHOGODUVLQCEB-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

2,6-Pyridinedicarbonyl dichloride is an organochlorine compound with the molecular formula C₇H₃Cl₂NO₂ and a molecular weight of approximately 204.01 g/mol. It is characterized by the presence of two carbonyl groups (C=O) attached to a pyridine ring at the 2 and 6 positions, along with two chlorine substituents. This compound is often utilized as an acylating agent in organic synthesis due to its reactivity towards nucleophiles .

2,6-Pyridinedicarbonyl dichloride does not have a direct biological mechanism of action. Its primary role is as a chemical building block for the synthesis of other functional molecules.

2,6-Pyridinedicarbonyl dichloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Due to its reactivity with water, it should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [, ].

Synthesis of Optically Active Macrocycles:

2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles. These are large, cyclic molecules with a specific arrangement of atoms in space, making them valuable for studying molecular recognition and catalysis. The dichloride reacts with chiral diamine dihydrobromides, which are molecules containing two amine groups and two bromine atoms, to form the desired macrocycles. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]

Pyridine-Bridged Schiff Base Synthesis:

Treatment of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl esters can lead to the formation of pyridine-bridged 2,6-bis-carboxamide Schiff's bases. Schiff bases are a class of compounds with an imine functional group (>C=N), and they play a role in various biological processes. In this case, the dichloride reacts with the amino acid esters to form the desired Schiff bases, which can be further investigated for their potential applications. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]

, primarily due to its electrophilic carbonyl groups. Key reactions include:

  • Acylation Reactions: It can acylate amines, alcohols, and other nucleophiles, forming amides or esters.
  • Polymerization: Reaction with sodium sulfide can yield conducting polymers such as poly(2,6-pyridinedicarbonyl sulfide), which have applications in electronics .
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-pyridinedicarboxylic acid and hydrochloric acid.

The synthesis of 2,6-pyridinedicarbonyl dichloride typically involves the chlorination of pyridine-2,6-dicarboxylic acid or its derivatives. Common methods include:

  • Chlorination: Treating pyridine-2,6-dicarboxylic acid with thionyl chloride or phosphorus oxychloride under reflux conditions leads to the formation of 2,6-pyridinedicarbonyl dichloride.
  • Direct Synthesis from Pyridine Derivatives: Reaction of pyridine derivatives with phosgene can also yield this dichloride .

2,6-Pyridinedicarbonyl dichloride is widely used in organic synthesis for:

  • Synthesis of Pharmaceuticals: It serves as an acylating agent for the preparation of various bioactive compounds.
  • Polymer Chemistry: Its ability to form polymers makes it valuable in developing conductive materials for electronic applications.
  • Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals .

Interaction studies involving 2,6-pyridinedicarbonyl dichloride often focus on its reactivity with biological molecules. For example:

  • Metal Complexation: The compound forms complexes with metals such as iron and nickel, which may influence its biological activity and potential therapeutic effects.
  • Reactivity with Amines: Investigations into how this compound interacts with various amines could provide insights into its potential as a drug precursor or intermediate .

Several compounds share structural similarities with 2,6-pyridinedicarbonyl dichloride. Here are some notable examples:

Compound NameStructureKey Characteristics
Pyridine-2,6-dicarboxylic acidC₇H₅NO₄Non-chlorinated derivative; used in organic synthesis.
2,6-Pyridinedicarbothioic acidC₇H₅N₂O₄S₂Contains sulfur; known for iron chelation properties.
4-Chloro-3-nitropyridineC₆H₄ClN₃O₂Contains nitrogen and chlorine; used in agrochemicals.

Uniqueness of 2,6-Pyridinedicarbonyl Dichloride

What sets 2,6-pyridinedicarbonyl dichloride apart from these similar compounds is its dual carbonyl functionality combined with chlorides. This unique structure enhances its reactivity as an acylating agent and allows for versatile applications in both synthetic organic chemistry and polymer science. Its ability to form conducting polymers further distinguishes it from other pyridine derivatives that lack such properties .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3739-94-4

Wikipedia

2,6-Pyridinedicarboxylic acid chloride

Dates

Modify: 2023-08-15

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